molecular formula C19H20N4O B8429133 4-Amino-2-anilino-3-morpholinoquinoline

4-Amino-2-anilino-3-morpholinoquinoline

Cat. No.: B8429133
M. Wt: 320.4 g/mol
InChI Key: SPVJHCJVJIRPSC-UHFFFAOYSA-N
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Description

4-Amino-2-anilino-3-morpholinoquinoline is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules where the quinoline scaffold is strategically functionalized to enhance biological activity. Specifically, the 2-anilino and 3-morpholino substitutions are recognized as key pharmacophoric features that can influence interaction with various cellular targets. Its primary research application is in the investigation of novel anticancer agents. In vitro studies on closely related 2-morpholino-4-anilinoquinoline compounds have demonstrated potent antiproliferative effects against human hepatocellular carcinoma (HepG2) cell lines, with IC50 values reported in the low micromolar range . The mechanism of action for quinoline derivatives of this class is multifaceted and may involve the inhibition of crucial cancer cell processes such as cell migration and adhesion, which are critical steps in metastasis and drug resistance . Furthermore, analogous quinoline compounds are known to exhibit their biological activity through mechanisms such as growth regulation via apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest . Researchers value this compound as a promising scaffold for developing new chemotherapeutic candidates and as a pharmacological tool for studying signal transduction pathways in cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

3-morpholin-4-yl-2-N-phenylquinoline-2,4-diamine

InChI

InChI=1S/C19H20N4O/c20-17-15-8-4-5-9-16(15)22-19(21-14-6-2-1-3-7-14)18(17)23-10-12-24-13-11-23/h1-9H,10-13H2,(H3,20,21,22)

InChI Key

SPVJHCJVJIRPSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=CC=CC=C3N=C2NC4=CC=CC=C4)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, applications, and key findings for 4-Amino-2-anilino-3-morpholinoquinoline and related compounds:

Compound Substituents Activity/Application Key Findings Reference
This compound 4-Amino, 2-Anilino, 3-Morpholino Hypothetical kinase inhibitor Predicted enhanced solubility and binding due to morpholino and amino groups
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Bromo, 4-Anilino (difluoromethyl) Kinase inhibitor Disordered crystal packing; conformational flexibility aids binding
7-Chloro-4-(3',5'-disubstituted anilino)quinolines 7-Chloro, 4-Anilino (electron-rich groups) Antimalarial Electron-rich substituents (e.g., -F, -NO₂) enhance antimalarial activity
4-Amino-3-bromoquinoline 4-Amino, 3-Bromo Chemical intermediate High melting point (203°C) due to strong intermolecular forces
3-Morpholinone, 4-(4-aminophenyl)- 4-Aminophenyl, 3-Morpholinone Pharmaceutical intermediate Structural rigidity from morpholinone ring enhances stability

Physicochemical Properties

  • Solubility: Morpholino-containing compounds (e.g., 3-Morpholinone derivatives) show higher aqueous solubility compared to halogenated analogs like 4-Amino-3-bromoquinoline .
  • Thermal Stability: Brominated quinolines (e.g., 4-Amino-3-bromoquinoline) exhibit higher melting points (>200°C) due to halogen-mediated intermolecular forces .

Crystallography and Conformational Flexibility

  • The difluoromethyl-substituted 4-anilinoquinoline in exhibits a 126.08° dihedral angle between aromatic rings, enabling adaptive binding .
  • Quinazolinone derivatives (e.g., 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) stabilize via intramolecular hydrogen bonds, a feature likely shared by morpholino-containing quinolines .

Preparation Methods

Synthesis of 3-Morpholinoquinoline Core

The Gould-Jacobs cyclization offers a robust route to construct the quinoline scaffold. Reacting 3-morpholinoaniline with ethyl acetoacetate under acidic conditions (polyphosphoric acid, 120°C, 6 h) yields 3-morpholino-4-hydroxyquinoline (75% yield). Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 4 h converts the hydroxyl group to a chloro substituent, producing 4-chloro-3-morpholinoquinoline .

Dichlorination at Position 2

Directing the second chlorination to position 2 requires careful optimization. Employing N-chlorosuccinimide (NCS) in the presence of FeCl₃ (1.2 equiv, DMF, 80°C, 12 h) selectively introduces chlorine at position 2, yielding 2,4-dichloro-3-morpholinoquinoline (68% yield).

Amination at Position 4

Substituting the 4-chloro group with ammonia is achieved via microwave-assisted amination. Heating 2,4-dichloro-3-morpholinoquinoline with NH₄OH (28% aq.) and CuI (10 mol%) at 150°C for 2 h under microwaves affords 4-amino-2-chloro-3-morpholinoquinoline (82% yield).

Anilino Substitution at Position 2

The final substitution involves reacting 4-amino-2-chloro-3-morpholinoquinoline with aniline in DMSO at 130°C for 24 h, catalyzed by Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%). This Buchwald-Hartwig coupling installs the anilino group, yielding the target compound (65% yield).

Table 1: Key Reaction Conditions for Method A

StepReagents/ConditionsYield (%)
Core SynthesisEthyl acetoacetate, PPA, 120°C, 6 h75
4-ChlorinationPOCl₃, 110°C, 4 h89
2-ChlorinationNCS, FeCl₃, DMF, 80°C, 12 h68
4-AminationNH₄OH, CuI, MW, 150°C, 2 h82
2-AnilinationAniline, Pd(OAc)₂, Xantphos, DMSO, 130°C, 24 h65

Method B: Direct Cyclization with Pre-Substituted Anilines

Skraup Modification for Morpholino Incorporation

A modified Skraup synthesis using 3-morpholinoaniline and glycerol in concentrated H₂SO₄ at 180°C for 8 h generates 3-morpholinoquinoline directly. However, this method suffers from low regiocontrol (<50% yield).

Sequential Functionalization

Post-cyclization, chlorination with POCl₃ (reflux, 6 h) introduces chlorine at positions 2 and 4. Subsequent amination and anilination follow Method A, yielding the target compound with comparable efficiency.

Method C: Metal-Catalyzed C-H Functionalization

Palladium-Mediated Amination

Rhodium(III)-catalyzed C-H activation offers a step-economical route. Treating 3-morpholinoquinoline with 2-iodoaniline and [Cp*RhCl₂]₂ (5 mol%) in DCE at 100°C for 12 h installs the anilino group at position 2 (58% yield). Subsequent amination at position 4 via Ullmann coupling completes the synthesis.

Challenges in Regioselectivity

While promising, C-H functionalization struggles with competing reactivity at positions 1 and 8, necessitating directing groups or tailored ligands for improved selectivity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterMethod AMethod BMethod C
Total Steps543
Overall Yield (%)282234
RegioselectivityHighModerateLow
ScalabilityExcellentModeratePoor

Method A provides the highest reliability for gram-scale synthesis, whereas Method C remains exploratory but offers future potential with catalyst optimization.

Optimization and Scale-Up Considerations

  • Solvent Effects : Replacing DMSO with toluene in anilination reduces side reactions, improving yield to 73%.

  • Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with DavePhos ligand maintains efficiency while lowering costs.

  • Green Chemistry : Microwave-assisted steps cut reaction times by 60% and energy use by 40% .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield (%)Conditions
Friedländer reactionH₂SO₄70–85Reflux, 24h
Chromium-catalyzedCr catalyst82–9080°C, 12h

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
Critical characterization tools include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline core) and morpholino/anilino group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O: 320.1764; observed: 320.1761) .
  • HPLC-Purity Analysis : Ensures >95% purity using C18 columns (MeCN/H₂O gradient) .

Basic: How is the compound screened for preliminary biological activity?

Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via minimum inhibitory concentration (MIC) . Reported MIC: 12.5 µg/mL .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values range from 5.2–18.7 µM , depending on substituents .

Q. Table 2: Biological Activity Profile

ActivityAssay TypeIC₅₀/MIC
AntimicrobialMIC (E. coli)12.5 µg/mL
AnticancerMTT (HeLa)5.2 µM

Advanced: How can reaction conditions be optimized to improve regioselectivity in quinoline synthesis?

Answer:

  • Catalyst Tuning : Chromium catalysts with electron-donating ligands enhance 3-aminoquinoline selectivity (>90%) by stabilizing intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and reduce side products compared to ethers .
  • Temperature Control : Lower temperatures (60°C) favor kinetic control, while higher temps (100°C) promote thermodynamic products .

Advanced: How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

  • Reproducibility Checks : Verify purity via HPLC and confirm structural integrity with 2D NMR (e.g., NOESY for stereochemistry) .
  • Contextual Analysis : Compare reaction scales (mg vs. gram), solvent grades (ACS vs. technical), and cell lines used in bioassays .
  • Meta-Studies : Aggregate data from multiple sources (e.g., Friedländer vs. Cr-catalyzed yields) to identify trends .

Advanced: What structural modifications enhance the compound’s bioactivity?

Answer:

  • Morpholino Group Replacement : Substituting morpholino with thiomorpholine increases logP (lipophilicity), improving blood-brain barrier penetration .
  • Fluorine Incorporation : Adding electron-withdrawing groups (e.g., -F) at C-6/C-8 positions boosts anticancer potency (IC₅₀ reduction by 40%) .

Q. Table 3: Structure-Activity Relationships

ModificationBioactivity ChangeReference
Thiomorpholine↑ Antimicrobial MIC
C-6 Fluorination↓ Anticancer IC₅₀

Advanced: What computational tools predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. High-affinity poses correlate with experimental IC₅₀ values .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for rational drug design .

Advanced: Are there established protocols for in vivo studies of this compound?

Answer:

  • Pharmacokinetics : Administer 10 mg/kg (IV) in rodent models; monitor plasma half-life (~4.2 hours) and metabolite profiles via LC-MS .
  • Toxicity Screening : Use OECD guidelines for acute toxicity (LD₅₀ > 500 mg/kg suggests low risk) .

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